molecular formula C11H14N2O2 B13683385 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine CAS No. 771413-44-6

3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine

Cat. No.: B13683385
CAS No.: 771413-44-6
M. Wt: 206.24 g/mol
InChI Key: NRJUDAQIPYJHAS-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring fused to a benzene ring, with a nitro group at the seventh position and a methyl group at the third position. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone, followed by cyclization and nitration steps. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-7-amino-2,3,4,5-tetrahydro-1h-3-benzazepine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    2,3,4,5-Tetrahydro-1h-3-benzazepine: Lacks the nitro and methyl groups, resulting in different biological activities.

    7-Nitro-2,3,4,5-tetrahydro-1h-3-benzazepine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    3-Methyl-2,3,4,5-tetrahydro-1h-3-benzazepine:

Uniqueness: The presence of both the nitro and methyl groups in 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine imparts unique chemical and biological properties. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s steric and electronic characteristics. These features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

771413-44-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-methyl-7-nitro-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C11H14N2O2/c1-12-6-4-9-2-3-11(13(14)15)8-10(9)5-7-12/h2-3,8H,4-7H2,1H3

InChI Key

NRJUDAQIPYJHAS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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